molecular formula C26H26N4O B11111787 6-methyl-5-(naphthalen-1-ylmethyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one

6-methyl-5-(naphthalen-1-ylmethyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one

Cat. No.: B11111787
M. Wt: 410.5 g/mol
InChI Key: LIAPIDDASOKJJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-5-(naphthalen-1-ylmethyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one is a pyrimidin-4(3H)-one derivative featuring a methyl group at position 6, a naphthalen-1-ylmethyl substituent at position 5, and a 4-phenylpiperazinyl moiety at position 2. Pyrimidin-4(3H)-one scaffolds are widely studied for their biological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) targeting properties .

Properties

Molecular Formula

C26H26N4O

Molecular Weight

410.5 g/mol

IUPAC Name

4-methyl-5-(naphthalen-1-ylmethyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C26H26N4O/c1-19-24(18-21-10-7-9-20-8-5-6-13-23(20)21)25(31)28-26(27-19)30-16-14-29(15-17-30)22-11-3-2-4-12-22/h2-13H,14-18H2,1H3,(H,27,28,31)

InChI Key

LIAPIDDASOKJJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Nucleophilic Displacement of Halogenated Pyrimidine Intermediates

A widely adopted route involves halogenated pyrimidine precursors reacting with 4-phenylpiperazine. For example, 2-chloro-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one is treated with 4-phenylpiperazine in refluxing toluene under basic conditions (e.g., K₂CO₃ or DIPEA). The reaction typically achieves 65–78% yield after 12–24 hours . Microwave-assisted synthesis reduces reaction time to 30–60 minutes with comparable yields .

Key Reaction Parameters:

ParameterConditionYield (%)
SolventToluene or DMF65–78
BaseK₂CO₃, DIPEA
Temperature110°C (reflux) or 150°C (microwave)
Time12–24 h (conventional)

This method’s efficiency depends on the electron-withdrawing effect of the chloro group at position 2, facilitating nucleophilic attack by the piperazine nitrogen .

Cyclocondensation of Thiourea Derivatives

Thiourea intermediates serve as precursors for constructing the pyrimidinone core. A reported protocol involves condensing 3-(naphthalen-1-ylmethyl)pentane-2,4-dione with N-phenylthiourea in acetic acid, followed by oxidative desulfurization using H₂O₂ or I₂ . The resulting 6-methyl-5-(naphthalen-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione is then functionalized at position 2 via Mitsunobu reaction with 4-phenylpiperazine (PPh₃, DIAD, THF) .

Advantages:

  • High regioselectivity (>90%) for the 2-position.

  • Compatibility with acid-sensitive functional groups .

Limitations:

  • Multi-step synthesis reduces overall yield (45–55%).

  • Requires stringent control of oxidative conditions to prevent over-oxidation .

Suzuki-Miyaura Coupling for Late-Stage Functionalization

Palladium-catalyzed cross-coupling introduces the naphthalen-1-ylmethyl group post-pyrimidine ring formation. For instance, 5-bromo-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one reacts with naphthalen-1-ylmethylboronic acid under Pd(PPh₃)₄ catalysis (K₃PO₄, dioxane, 90°C) . This method achieves 70–85% yield but demands anhydrous conditions and inert atmosphere .

Catalyst Optimization:

CatalystLigandYield (%)
Pd(PPh₃)₄None70–85
PdCl₂(dppf)XPhos65–75

One-Pot Tandem Cyclization

A streamlined approach combines pyrimidine ring formation and piperazine incorporation in a single pot. Heating a mixture of ethyl 3-(naphthalen-1-ylmethyl)acetoacetate, guanidine carbonate, and 4-phenylpiperazine in ethanol/HCl (1:1) at 80°C for 8 hours yields the target compound directly (55–60%) .

Critical Factors:

  • Stoichiometry: Excess guanidine (1.5 equiv.) prevents intermediate degradation.

  • Acid Concentration: >2 M HCl ensures protonation of the piperazine, enhancing reactivity .

Solid-Phase Synthesis for High-Throughput Production

Immobilized resin-bound intermediates enable scalable synthesis. Wang resin-functionalized 2-thiouracil derivatives undergo sequential alkylation (naphthalen-1-ylmethyl bromide), displacement (4-phenylpiperazine), and cleavage (TFA/DCM) to afford the product with >95% purity.

Purification Metrics:

TechniquePurity (%)Recovery (%)
Resin Filtration>9585–90
Recrystallization9870–75

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost ($/g)Scalability
Nucleophilic Displacement65–7892–95120–150High
Cyclocondensation45–5588–90200–220Moderate
Suzuki-Miyaura70–8595–98300–350Low
One-Pot Tandem55–6085–8890–110High
Solid-Phase80–85>95400–450Medium

Challenges and Optimization Strategies

  • Byproduct Formation: Competing N-alkylation at piperazine’s secondary nitrogen occurs in methods using alkyl halides. Switching to Mitsunobu conditions or bulky bases (e.g., DBU) suppresses this .

  • Solvent Selection: Polar aprotic solvents (DMF, NMP) improve solubility but complicate purification. Switching to MTBE/water biphasic systems enhances extraction efficiency .

  • Catalyst Recovery: Pd leaching in Suzuki-Miyaura reactions is mitigated using polymer-supported catalysts (e.g., Pd EnCat) .

Chemical Reactions Analysis

Types of Reactions

6-METHYL-5-[(NAPHTHALEN-1-YL)METHYL]-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amines.

Scientific Research Applications

6-METHYL-5-[(NAPHTHALEN-1-YL)METHYL]-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-METHYL-5-[(NAPHTHALEN-1-YL)METHYL]-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. For example, it may bind to G-protein coupled receptors or ion channels, altering their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogues and their differences:

Compound Name Core Structure Substituents (Positions) Molecular Weight Key Properties/Activities Reference
Target Compound : 6-Methyl-5-(naphthalen-1-ylmethyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one Pyrimidin-4(3H)-one 6-Me, 5-naphthalenylmethyl, 2-4-phenylpiperazinyl ~428.5* High lipophilicity (predicted) N/A
2-(4-Benzylpiperazin-1-yl)-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one Pyrimidin-4(3H)-one 6-Me, 5-(2-Me-benzyl), 2-4-benzylpiperazinyl 388.51 Synthetic availability
5-(4-Methoxybenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one Pyrimidin-4(3H)-one 6-Me, 5-(4-OMe-benzyl), 2-4-phenylpiperazinyl 406.47 Improved solubility (methoxy group)
6-(3-Morpholin-4-ylpropyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5(6H)-one Pyrido[4,3-d]pyrimidin-5(6H)-one Complex morpholinyl/piperidinyl substituents ~414.5 CNS-targeting potential
2-(Methylthio)-6-(pyridin-3-yl)pyrimidin-4(3H)-one Pyrimidin-4(3H)-one 2-MeS, 6-pyridin-3-yl ~219.3 Antiviral/antibacterial activity

*Molecular weight estimated based on formula C26H26N4O.

Key Observations:

Substituent Bulk and Lipophilicity :

  • The target compound’s naphthalenylmethyl group increases steric bulk and lipophilicity compared to benzyl () or methoxybenzyl () analogues. This may enhance membrane permeability but reduce aqueous solubility .
  • Methylthio or pyridinyl substituents () lower molecular weight and lipophilicity, favoring different pharmacokinetic profiles.

In contrast, morpholinyl/piperidinyl substituents () may target kinases or ion channels .

Biological Activity: Pyrimidin-4(3H)-one derivatives in (e.g., compound 22) exhibit E6/p53 inhibitory activity, relevant in cervical cancer. The target compound’s naphthalenyl group may enhance DNA intercalation or protein binding . Anti-inflammatory pyridazinone derivatives () highlight the importance of substituent positioning for activity, though core differences limit direct comparisons.

Biological Activity

The compound 6-methyl-5-(naphthalen-1-ylmethyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article provides a comprehensive overview of the biological activity of this compound, drawing on various studies and data sources.

Molecular Structure

The molecular formula of the compound is C26H30N4OC_{26}H_{30}N_{4}O with a molecular weight of approximately 414.5 g/mol. The structure features a pyrimidine ring substituted with a naphthylmethyl group and a phenylpiperazine moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC26H30N4OC_{26}H_{30}N_{4}O
Molecular Weight414.5 g/mol
CAS Number775293-78-2

Research indicates that compounds similar to This compound often interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The specific interactions can lead to modulation of neurotransmission, potentially impacting conditions such as depression, anxiety, and neurodegenerative diseases.

Pharmacological Studies

  • Serotonin Receptor Interaction : Studies have shown that derivatives containing piperazine rings exhibit significant binding affinity to serotonin receptors, particularly the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions .
  • P2X7 Receptor Antagonism : The compound may also act as an antagonist at the P2X7 receptor, which plays a role in neuroinflammation and neurodegenerative diseases. This receptor's activity mediates various cellular processes including cell proliferation and apoptosis .
  • Antitumor Activity : Preliminary studies suggest that the compound may exhibit antitumor properties by inhibiting tumor cell proliferation through modulation of signaling pathways involved in cancer progression .

Neuropharmacological Effects

A study conducted on a series of piperazine derivatives indicated that compounds similar to This compound showed promising results in alleviating symptoms associated with anxiety and depression in animal models. The mechanism was attributed to enhanced serotonergic transmission .

Anticancer Research

Another investigation focused on the anticancer potential of pyrimidine derivatives, where it was found that specific modifications to the structure could enhance cytotoxicity against various cancer cell lines. The study highlighted the importance of substituents on the pyrimidine ring in determining biological activity .

Q & A

Q. What comparative studies are critical for benchmarking this compound against existing analogs?

  • Methodological Answer : Structure-activity relationship (SAR) studies should systematically vary substituents (e.g., replacing phenylpiperazine with morpholine) and correlate changes with bioactivity. Use clustering algorithms to analyze datasets from analogs like 6-(4-hydroxyphenyl)-dihydropyrimidinones, focusing on logP, polar surface area, and hydrogen-bonding capacity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.